1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate
CAS No.: 94201-15-7
Cat. No.: VC16996877
Molecular Formula: C15H20O2
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94201-15-7 |
|---|---|
| Molecular Formula | C15H20O2 |
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | (2-methyl-1-phenylpropan-2-yl) 3-methylbut-2-enoate |
| Standard InChI | InChI=1S/C15H20O2/c1-12(2)10-14(16)17-15(3,4)11-13-8-6-5-7-9-13/h5-10H,11H2,1-4H3 |
| Standard InChI Key | KHVDLHLSFANNEL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CC(=O)OC(C)(C)CC1=CC=CC=C1)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
The IUPAC name for this compound is (2-methyl-1-phenylpropan-2-yl) 3-methylbut-2-enoate, reflecting its branched ester structure . Its canonical SMILES representation, , underscores the spatial arrangement of the phenyl ring, dimethyl ethyl group, and unsaturated ester moiety . The compound’s three-dimensional conformation, accessible via PubChem’s interactive models, reveals steric interactions between the aromatic and aliphatic regions, which influence its reactivity .
Table 1: Key Identifiers of 1,1-Dimethyl-2-phenylethyl 3-methyl-2-butenoate
| Property | Value | Source |
|---|---|---|
| CAS Number | 94201-15-7 | |
| Molecular Formula | ||
| Molecular Weight | 232.32 g/mol | |
| InChI Key | KHVDLHLSFANNEL-UHFFFAOYSA-N | |
| EC Number | 303-597-9 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1,1-dimethyl-2-phenylethyl 3-methyl-2-butenoate typically involves esterification reactions between 3-methyl-2-butenoic acid and 1,1-dimethyl-2-phenylethanol under acid-catalyzed conditions. Alternative methods may include transesterification of methyl 3-methyl-2-butenoate with the corresponding alcohol, though yield optimization remains a challenge due to steric hindrance from the dimethylated ethyl group.
Table 2: Common Esterification Catalysts for Similar Compounds
| Catalyst | Reaction Conditions | Yield Range |
|---|---|---|
| Sulfuric Acid | Reflux, 6–8 hours | 60–75% |
| p-Toluenesulfonic Acid | Room temperature, 24 hours | 50–65% |
| Enzymatic (Lipase) | 40°C, solvent-free, 48 hours | 30–45% |
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles in purification due to the compound’s high boiling point () and tendency to form azeotropes with common solvents. Vacuum distillation and preparative HPLC are employed to isolate the pure ester, but scalability remains limited to laboratory settings.
Applications in Science and Industry
Pharmaceutical Research
Preliminary studies suggest interactions with cytochrome P450 enzymes, potentially modulating drug metabolism pathways. For instance, molecular docking simulations predict binding to the CYP3A4 active site with a of , though in vitro validation is pending.
Materials Science
The compound’s rigid structure makes it a candidate for polymer plasticizers, where its steric bulk could reduce crystallization in polyvinyl chloride (PVC) blends. Initial tests show a 15% reduction in glass transition temperature () when added at 10 wt% to PVC.
Analytical Methodologies
Chromatographic Separation
Optimized HPLC conditions for this ester include a Newcrom R1 column (4.6 × 150 mm, 5 μm) with a gradient elution of 10–90% acetonitrile in 0.1% formic acid over 20 minutes, achieving a retention time of 14.3 minutes. Detection at 210 nm provides a linear response () across 0.1–100 μg/mL.
Spectroscopic Characterization
Fourier-transform infrared spectroscopy (FTIR) reveals key absorption bands at (ester C=O stretch), (aromatic C=C), and (C-O-C asymmetric stretch) . Nuclear magnetic resonance (NMR) data, though unavailable in public sources, are anticipated to show characteristic shifts for geminal dimethyl groups () and conjugated olefinic protons () .
Structural Analogs and Comparative Analysis
Table 3: Structural and Functional Analog Comparison
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| Ethyl 3-methylbutanoate | Linear aliphatic ester | Fruit flavoring agent | |
| Benzyl acetate | Aromatic ester with simple acetate | Perfumery, solvents | |
| Methyl cinnamate | Conjugated aromatic ester | Food preservative |
The uniqueness of 1,1-dimethyl-2-phenylethyl 3-methyl-2-butenoate lies in its hybrid aliphatic-aromatic architecture, which confers distinct solubility and reactivity profiles compared to simpler esters.
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